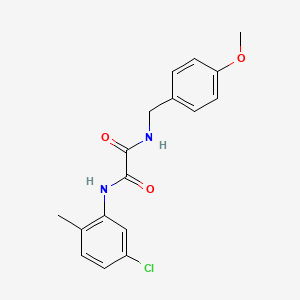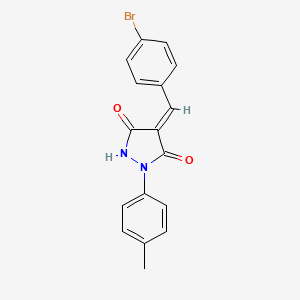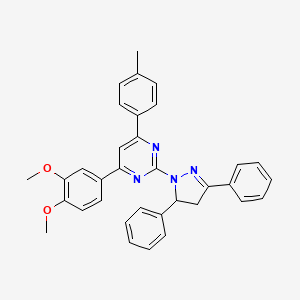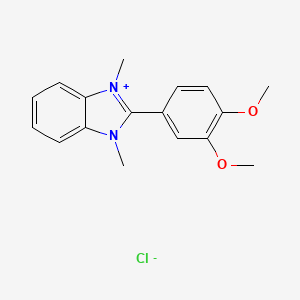![molecular formula C17H15ClO3 B5140994 2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol](/img/structure/B5140994.png)
2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol, commonly known as BCMF, is a synthetic compound that has been widely used in scientific research. It belongs to the family of phenolic compounds and has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of BCMF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BCMF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
BCMF has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. BCMF has also been shown to reduce oxidative stress and improve antioxidant capacity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of BCMF is its versatility in scientific research. It can be used in a wide range of applications, including cell culture, animal models, and clinical trials. BCMF is also relatively easy to synthesize and has a high purity, making it a reliable compound for laboratory experiments.
However, there are also some limitations to the use of BCMF in scientific research. One of the main limitations is its potential toxicity. While BCMF has been shown to be relatively safe in animal models, its toxicity in humans is not fully understood. Another limitation is the lack of standardized protocols for BCMF administration and dosing, which can make it difficult to compare results between studies.
Future Directions
There are many potential future directions for BCMF research. One area of interest is its potential use in cancer therapy. BCMF has been shown to inhibit the growth of several cancer cell lines, and further studies are needed to determine its efficacy in vivo and in clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dosing and administration protocols for BCMF in these applications.
Conclusion:
In conclusion, BCMF is a promising compound for scientific research due to its wide range of biological activities. It can be synthesized through a multi-step reaction process and has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. While there are some limitations to its use in scientific research, such as potential toxicity and lack of standardized protocols, there are many potential future directions for BCMF research, including cancer therapy and treatment of inflammatory diseases.
Synthesis Methods
BCMF can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,4-dichlorophenol with 5-methyl-2-furfural in the presence of a catalyst to form 2-(5-methyl-2-furyl)-4-chlorophenol. The second step involves the reaction of the intermediate product with formaldehyde in the presence of a catalyst to form BCMF. The yield of BCMF can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
BCMF has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. BCMF has also been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-10-3-7-15(20-10)17(16-8-4-11(2)21-16)13-9-12(18)5-6-14(13)19/h3-9,17,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOIUTWQXJJVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5140915.png)
![1-[(1-cycloheptyl-6-oxo-3-piperidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5140923.png)
![2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5140944.png)
![1-[2-(methylthio)benzoyl]azepane](/img/structure/B5140956.png)
![4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5140960.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5140967.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5140976.png)

![5-(5-chloro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5140985.png)

![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)

